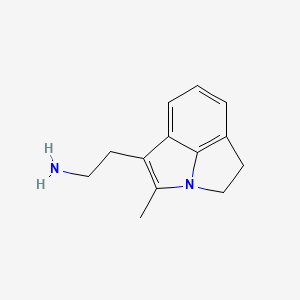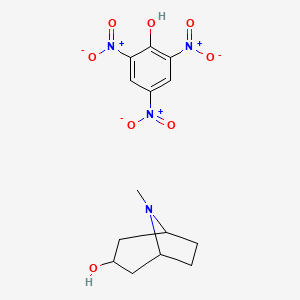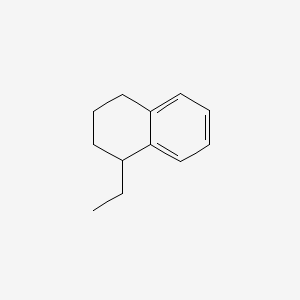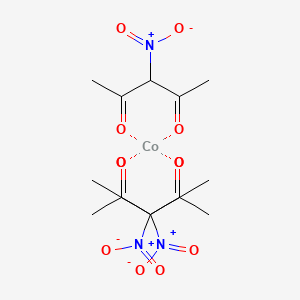
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group and at the 1,7-positions by ethylene and methyl groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with ethylene diamine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role as a neurotransmitter and its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating neurotransmitter activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: Shares a similar indole structure with an aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole backbone and hydroxyl group at the 5-position.
Melatonin: A hormone with an indole structure and an acetyl group at the 5-position
Uniqueness
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike tryptamine, serotonin, and melatonin, this compound has an additional ethylene and methyl group, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
33131-95-2 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-(3-methyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-2-yl)ethanamine |
InChI |
InChI=1S/C13H16N2/c1-9-11(5-7-14)12-4-2-3-10-6-8-15(9)13(10)12/h2-4H,5-8,14H2,1H3 |
Clé InChI |
HJVGFIVXXPMEQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC3=C2N1CC3)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)


![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)
